molecular formula C9H11ClN2O3S B2783811 tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate CAS No. 302964-20-1

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate

Cat. No.: B2783811
CAS No.: 302964-20-1
M. Wt: 262.71
InChI Key: UVLGNAPYSOOUBI-UHFFFAOYSA-N
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Description

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a chlorocarbonyl group and a tert-butyl carbamate moiety. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate typically involves the reaction of 5-(chlorocarbonyl)thiazole with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is used in the development of potential therapeutic agents. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects . The thiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate is unique due to the combination of the thiazole ring, chlorocarbonyl group, and tert-butyl carbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLGNAPYSOOUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The third step involves adding a 2M solution of oxalyl chloride in dichloromethane to a stirred solution of 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid in tetrahydrofuran and N,N-dimethylformamide, and then stirring the solution at room temperature for 4 hours. The solvent was evaporated under reduced pressure and in vacuo to obtain tert-butyl[5-(chlorocarbonyl)-1,3-thiazol-2-yl]carbamate.
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